molecular formula C8H6ClNO2 B042228 1-Chloro-3-(2-nitrovinyl)benzene CAS No. 37888-03-2

1-Chloro-3-(2-nitrovinyl)benzene

Cat. No.: B042228
CAS No.: 37888-03-2
M. Wt: 183.59 g/mol
InChI Key: GXQRAWTWDNHGBS-SNAWJCMRSA-N
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Description

1-Chloro-3-(2-nitrovinyl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C8H6ClNO2 and its molecular weight is 183.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Inclusion Host Formation : 1,3,5-Tris(4-nitrobenzoyl)benzene forms versatile inclusion hosts through C-HO hydrogen bonding, forming crystalline complexes with certain solvents like CH2Cl2 and DMSO (Pigge et al., 2000).

  • Photolysis Studies : The photolysis of hindered N-chloroamines in benzene solutions produces stable nitroxide radicals, demonstrating the potential for generating specific radicals under controlled conditions (Toda et al., 1972).

  • Solvation Enthalpies : Research on chloro- and nitro-benzenes in ionic liquids indicates that the solvation enthalpies do not depend on the position of substituents, suggesting that the dipole moment does not significantly affect solvation (Khachatrian et al., 2016).

  • Molecular Structure Analysis : The molecular structure of certain nitrobenzene derivatives has been determined, providing insights into intramolecular reactions upon UV light irradiation (Padmanabhan et al., 1987).

  • Friedel-Crafts Alkylation : Friedel-Crafts alkylation of benzene with chloro-phenylpropane derivatives yields specific products, demonstrating the utility of this reaction in synthesizing certain compounds (Masuda et al., 1983).

  • Phase Transition Studies : Dielectric studies of 3-nitro-4-chloro-aniline revealed significant changes in molecular dynamics at the freezing point, indicating the importance of molecular dipole moments in phase transitions (Wróbel et al., 1997).

  • Enforced Stacking in Crowded Arenes : Certain crowded arenes demonstrate enforced stacking, forming liquid crystalline phases, which is relevant in materials science research (Bushey et al., 2001).

  • Halogenation Reactions : Ring halogenation of polyalkylbenzenes has been effectively carried out using N-Halosuccinimide and acidic catalysts, yielding halogenated compounds useful in various synthetic applications (Bovonsombat et al., 1993).

  • Defense Allomone Compositions in Insects : The composition of defense allomones in certain insects changes during their life cycles, with 2-nitroethyl)benzene becoming a minor component after hatching (Kuwahara et al., 2017).

Mechanism of Action

The mechanism of action for reactions involving “1-Chloro-3-(2-nitrovinyl)benzene” likely involves nucleophilic aromatic substitution. This process typically involves the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .

Properties

IUPAC Name

1-chloro-3-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQRAWTWDNHGBS-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70879306
Record name 3-CHLORO-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3156-35-2, 37888-03-2
Record name 3-CHLORO-B-NITROSTYRENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37888-03-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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